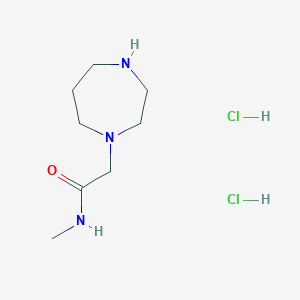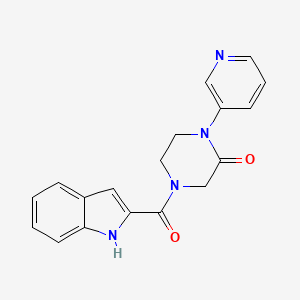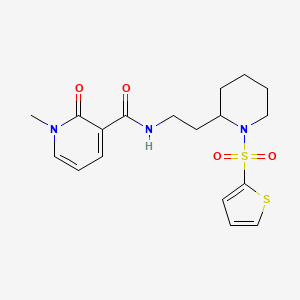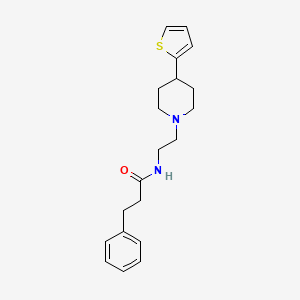
3-cyclopentyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyclopentane and tetrahydroquinoline, both of which are types of cyclic compounds. Cyclopentane is a type of cycloalkane that consists of a ring of five carbon atoms . Tetrahydroquinoline is a type of heterocyclic compound that consists of a six-membered benzene ring fused to a four-membered piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a cyclopentyl group, an isopentyl group, and a tetrahydroquinolinyl group. These groups are likely connected by amide and ketone functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the presence of any aromatic systems .Applications De Recherche Scientifique
Facile Synthesis and Derivative Studies
One area of research focuses on the synthesis of tetrahydroquinoline derivatives and their potential applications. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, highlighting methods that could be relevant for the synthesis and functionalization of compounds similar to the one of interest (Elkholy & Morsy, 2006).
Alzheimer’s Disease Treatment
Another significant application is in the development of multifunctional agents for Alzheimer’s Disease treatment. Czarnecka et al. (2019) reported on the synthesis of new cyclopentaquinoline analogues, evaluating their biological activities, which could provide a foundation for researching similar compounds for therapeutic uses (Czarnecka et al., 2019).
Novel Synthetic Methods
Research also extends to novel synthetic methods for creating tetrahydroquinoline and related structures. Yehia et al. (2002) developed a one-pot access to pyrindines and tetrahydroquinolines, which could be applicable for synthesizing a wide range of compounds, including those with potential pharmaceutical applications (Yehia et al., 2002).
Antimicrobial and Anticancer Activities
Furthermore, the antimicrobial and anticancer activities of tetrahydroquinoline derivatives are subjects of ongoing research. For example, Zablotskaya et al. (2013) synthesized and evaluated N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides for their psychotropic, anti-inflammatory, and cytotoxic activities, providing insights into the therapeutic potential of these compounds (Zablotskaya et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopentyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-16(2)13-14-24-20-10-9-19(15-18(20)8-12-22(24)26)23-21(25)11-7-17-5-3-4-6-17/h9-10,15-17H,3-8,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHNPFGGDJBJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)
![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)



![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)


![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)
![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)